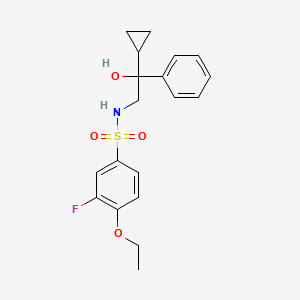

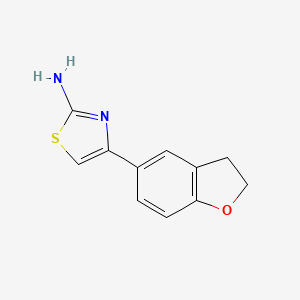

![molecular formula C14H18N2O2S2 B2596289 (2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396558-71-6](/img/structure/B2596289.png)

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a spirocyclic compound that contains a pyridine ring, a thioether group, and a spirocyclic amine. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

科学的研究の応用

Antiviral Applications

Research on spirothiazolidinone derivatives has demonstrated significant potential in the development of antiviral agents. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were synthesized and evaluated for their activity against influenza A/H3N2 virus and human coronavirus 229E. Compounds exhibited potent antiviral activities with low EC50 values, indicating the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules (Apaydın et al., 2021); (Apaydın et al., 2020).

Anticancer and Antidiabetic Applications

Spirothiazolidines and their analogs have also been explored for their anticancer and antidiabetic potentials. Novel compounds synthesized from 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one showed significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, some compounds demonstrated higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors compared to the control, highlighting their potential in antidiabetic drug development (Flefel et al., 2019).

Organocatalytic Syntheses

The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity through an enantioselective organocatalytic approach was reported. This method provides a rapid synthesis avenue for spirooxindole derivatives, which are of significant interest due to their biological activities. The high stereo- and regioselectivity of the synthesis process opens new pathways in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Novel Synthetic Methodologies

Investigations into the synthesis of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions revealed the potential of generating multiple chiral centers with full regio- and diastereoselectivity. This synthetic strategy enables the production of both enantiomeric series of spiro compounds using the same catalytic system, demonstrating the method's versatility in creating complex molecular architectures with potential medicinal chemistry applications (Conde et al., 2015).

特性

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-19-12-11(3-2-6-15-12)13(17)16-7-4-14(5-8-16)18-9-10-20-14/h2-3,6H,4-5,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSAAHRYQUYIRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)

![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2596224.png)

![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)

![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)